

cis-KV1.3-IN-1 chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: cis-KV1.3-IN-1

Cat. No.: B12387857

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Introduction to KV1.3 as a Therapeutic Target

The voltage-gated potassium channel KV1.3 is a critical component in the regulation of cellular processes, most notably in the activation and proliferation of T-lymphocytes.[1] Its role in maintaining the membrane potential necessary for sustained calcium influx upon T-cell receptor stimulation makes it a prime target for immunomodulatory therapies.[2][3] Inhibition of KV1.3 can selectively suppress the activity of effector memory T-cells, which are key mediators in a variety of autoimmune diseases.[4] Furthermore, aberrant expression of KV1.3 has been implicated in some cancers, opening another avenue for therapeutic intervention.[5][6]

Chemical Properties and Structure of cis-KV1.3-IN-1

cis-KV1.3-IN-1, also referred to as compound cis-18, is a thiophene-based small molecule inhibitor of the KV1.3 channel. It is the cis-isomer of the more potent inhibitor, KV1.3-IN-1 (trans-18). The fundamental chemical and physical properties of **cis-KV1.3-IN-1** are summarized in the table below.



Property	Value	Reference
Molecular Formula	C23H30N2O4S	[7]
Molecular Weight	430.56 g/mol	[7]
CAS Number	3052324-05-4	[7]
Appearance	White to off-white solid powder	[7]
SMILES	O=C(O[C@H]1CCINVALID- LINK (CNC(C3=CC=CC=C3OC)=O) CC1)NCCC	[8]
Purity	99.19%	
Solubility	Soluble in DMSO at 100 mg/mL (with ultrasonication)	[7]
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 6 months.	[8]

Biological Activity and Quantitative Data

cis-KV1.3-IN-1 demonstrates inhibitory activity against the human KV1.3 channel. However, it is significantly less potent than its trans-isomer, KV1.3-IN-1. The available quantitative data for both isomers are presented for comparison.

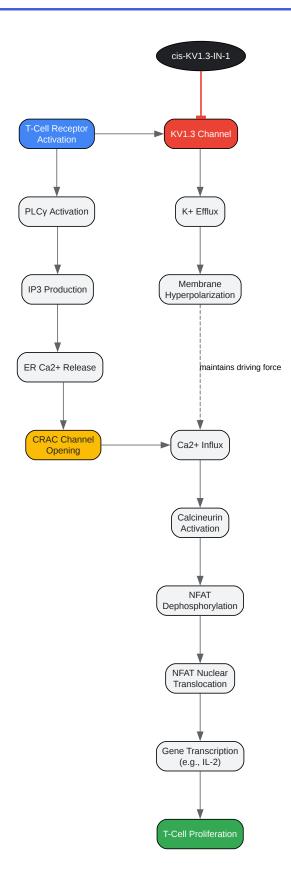


Compound	Assay System	Endpoint	Value	Reference
cis-KV1.3-IN-1 (cis-18)	Xenopus oocytes expressing hKV1.3	% Inhibition at 10 μΜ	25.53%	[9]
KV1.3-IN-1 (trans-18)	PHA-activated T- lymphocytes	IC50	26.12 nM	[10]
Ltk ⁻ cells expressing KV1.3	IC50	230 nM	[10]	
Xenopus laevis oocytes expressing KV1.3	IC50	136 nM	[2]	_

Mechanism of Action and Signaling Pathways

The primary mechanism of action for KV1.3 inhibitors is the blockade of potassium ion efflux through the channel pore. In T-lymphocytes, this inhibition leads to membrane depolarization, which in turn reduces the electrochemical driving force for calcium entry through CRAC (Calcium Release-Activated Calcium) channels. This impairment of intracellular calcium signaling ultimately prevents the activation of downstream pathways required for T-cell proliferation and cytokine production.[3]





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Caption: T-Cell activation signaling pathway and the inhibitory action of cis-KV1.3-IN-1.



Experimental Protocols Two-Electrode Voltage-Clamp (TEVC) in Xenopus laevis Oocytes

This protocol is adapted from studies on thiophene-based KV1.3 inhibitors.[5]

- 1. Oocyte Preparation and cRNA Injection:
- Stage V–VI oocytes are isolated from female Xenopus laevis frogs.
- Oocytes are injected with cRNA encoding the human KV1.3 channel at a concentration of approximately 1 ng/nL.
- Injected oocytes are incubated for 1-4 days at 18–22 °C in a solution containing (in mM): 96
 NaCl, 2 KCl, 1.8 CaCl₂, 2 MgCl₂, 5 HEPES (pH 7.5), supplemented with 50 mg/L gentamycin sulfate.
- 2. Electrophysiological Recording:
- Whole-cell currents are recorded using a two-electrode voltage-clamp amplifier.
- Both voltage and current electrodes are filled with 3 M KCl solution.
- The bath solution (ND96) consists of (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 2 MgCl₂, and 5 HEPES (pH 7.5).
- From a holding potential of -90 mV, currents are evoked by depolarizing pulses (e.g., to 0 mV for 1 second).
- 3. Compound Application and Data Analysis:
- A stock solution of cis-KV1.3-IN-1 is prepared in 100% DMSO.
- Dilutions are made in the bath solution to achieve the final desired concentration (e.g., 10 μM), ensuring the final DMSO concentration is ≤ 0.5%.

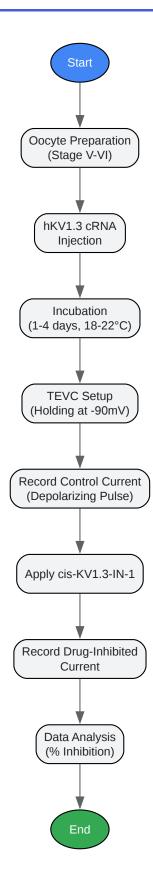






- The current inhibition is measured by comparing the current amplitude before and after the application of the compound.
- The percentage of inhibition is calculated as: (1 (I_drug / I_control)) * 100%.





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- To cite this document: BenchChem. [cis-KV1.3-IN-1 chemical properties and structure].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387857#cis-kv1-3-in-1-chemical-properties-and-structure]

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